molecular formula C11H13BrO2 B14075633 1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one

Cat. No.: B14075633
M. Wt: 257.12 g/mol
InChI Key: ORSPUGUJAWVVQA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO2 It is a brominated derivative of phenylpropanone, characterized by the presence of a bromomethyl group and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-methoxyphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenyl)propan-1-one
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 1-(2-Bromo-4-methoxyphenyl)propan-1-one

Uniqueness

1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and methoxy groups on the aromatic ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other brominated phenylpropanones.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methoxyphenyl]propan-1-one

InChI

InChI=1S/C11H13BrO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3

InChI Key

ORSPUGUJAWVVQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)CBr

Origin of Product

United States

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